(+)-Allylboronic acid pinanediol ester

Asymmetric Synthesis Carbonyl Allylation Chiral Auxiliary

(+)-Allylboronic acid pinanediol ester (CAS 131433-93-7) is a chiral boronic ester that combines an allyl nucleophile with a pinanediol chiral auxiliary. This molecule is a foundational reagent in asymmetric synthesis, enabling the direct introduction of an allyl group with predictable stereocontrol.

Molecular Formula C13H21BO2
Molecular Weight 220.12 g/mol
Cat. No. B12282043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Allylboronic acid pinanediol ester
Molecular FormulaC13H21BO2
Molecular Weight220.12 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C
InChIInChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3
InChIKeyZWEMLWHNKCNXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Allylboronic Acid Pinanediol Ester: Sourcing the Definitive Chiral Boronic Ester for Asymmetric Synthesis


(+)-Allylboronic acid pinanediol ester (CAS 131433-93-7) is a chiral boronic ester that combines an allyl nucleophile with a pinanediol chiral auxiliary . This molecule is a foundational reagent in asymmetric synthesis, enabling the direct introduction of an allyl group with predictable stereocontrol [1]. It is a cornerstone in the synthesis of enantiomerically enriched homoallylic alcohols and amines, which are critical intermediates in the production of complex natural products and active pharmaceutical ingredients (APIs) [1]. The compound is commercially available as a clear, colorless liquid with a purity of 97% and an optical rotation of [α]20/D +30° (c = 1 in chloroform) .

Why (+)-Allylboronic Acid Pinanediol Ester Cannot Be Directly Substituted by Other Allylboronates in Chiral Synthesis


The selection of an allylboronic ester is not a trivial procurement decision; it is a critical determinant of a synthetic route's stereochemical outcome. Substituting (+)-Allylboronic acid pinanediol ester with its widely used achiral counterpart, allylboronic acid pinacol ester, or even another chiral auxiliary, is not feasible without a fundamental redesign of the synthetic pathway [1]. The pinacol ester, lacking a chiral backbone, requires the addition of a separate, often costly and metal-based, chiral catalyst to induce enantioselectivity, which adds complexity and may not match the inherent diastereoselectivity provided by the pinanediol auxiliary [1]. In contrast, the pinanediol group in this compound is an integral, self-contained stereodirecting element that guarantees predictable facial selectivity in key bond-forming steps like Brown allylations and Matteson homologations [2]. Substituting this with another chiral auxiliary, such as a tartrate-derived ester, would yield a different diastereomer, altering the reaction's stereochemical course and potentially leading to the undesired enantiomer of the final product [3].

Quantitative Evidence for Selecting (+)-Allylboronic Acid Pinanediol Ester: A Comparator Analysis


Direct Stereocontrol vs. Catalytic Systems in Carbonyl Allylboration

This compound provides superior and more reliable enantioselectivity in direct stoichiometric allylborations of aldehydes compared to the indirect, catalytic approach required when using the achiral allylboronic acid pinacol ester. While the pinacol ester has been shown to achieve up to a 98:2 enantiomeric ratio (er) in carbonyl allylations, this high selectivity is contingent on the presence of a specific chiral diol·SnCl₄ catalyst system [1]. In stark contrast, the pinanediol ester achieves high enantioselectivity via substrate control, eliminating the need for an external, and often expensive, chiral catalyst [2]. This fundamental difference translates to a more robust, predictable, and scalable process for obtaining enantiomerically pure homoallylic alcohols.

Asymmetric Synthesis Carbonyl Allylation Chiral Auxiliary

Physical State and Handling: Operational Simplicity in Laboratory and Pilot-Scale Settings

(+)-Allylboronic acid pinanediol ester is supplied as a liquid at room temperature, offering a key practical advantage over other chiral allylboronates that are solids, such as those derived from tartrate esters . This liquid state simplifies handling in automated synthesis platforms and standard laboratory procedures, allowing for precise volumetric measurement and easier transfer under inert atmosphere conditions compared to weighing out solid, air- or moisture-sensitive reagents. The compound's physical properties include a density of 0.990 g/mL at 25°C .

Process Chemistry Reagent Handling Physical Properties

Application in Matteson Homologation: A Proven Platform for Iterative Synthesis

The pinanediol chiral auxiliary is the gold standard in Matteson homologation chemistry, a powerful iterative method for constructing complex molecules with multiple stereocenters [1]. This methodology relies on the formation of α-chloroalkylboronic esters from pinanediol alkylboronates, which are then stereospecifically displaced by nucleophiles. The (+)-Allylboronic acid pinanediol ester serves as a key starting material or an intermediate in this sequence, allowing for the controlled, stepwise elongation of a carbon chain with excellent stereocontrol [2]. This contrasts with other chiral auxiliaries, such as tartrate esters, which are not primarily designed for or as widely established in the Matteson homologation sequence.

Matteson Homologation Iterative Synthesis Boronic Ester

Optimal Application Scenarios for (+)-Allylboronic Acid Pinanediol Ester in Synthesis


Direct Synthesis of Enantioenriched Homoallylic Alcohols for API Precursors

When a synthetic route to an active pharmaceutical ingredient (API) requires a chiral secondary alcohol as a key intermediate, (+)-Allylboronic acid pinanediol ester provides a direct, stereocontrolled path. Its use in the asymmetric allylation of an aldehyde yields a single enantiomer of a homoallylic alcohol with high predictability and without the need for chiral resolution steps or expensive catalytic systems [1]. This is particularly valuable in late-stage functionalization where protecting group compatibility and mild reaction conditions are essential [2].

Iterative Synthesis of Complex Natural Products via Matteson Homologation

For the total synthesis of complex polyketide natural products or other molecules containing multiple stereocenters, the pinanediol auxiliary is the established workhorse. (+)-Allylboronic acid pinanediol ester can be used as a building block to install an allyl group and subsequently undergo Matteson homologations to iteratively build a carbon skeleton with precise control over the configuration of each new stereocenter [3]. Its proven performance in this methodology reduces risk and accelerates route scouting.

Stoichiometric Asymmetric Allylations in Process Chemistry

In a manufacturing setting where process robustness and reproducibility are paramount, the use of a pre-formed chiral reagent like (+)-Allylboronic acid pinanediol ester can be more reliable than a catalytic system. The reaction outcome is primarily dependent on the stoichiometric reagent, which can be carefully characterized and its quality controlled [1]. This minimizes batch-to-batch variability often associated with catalytic cycles sensitive to trace impurities, simplifying tech transfer from the lab to the pilot plant .

Synthesis of Chiral Allylboronates for Cross-Coupling Reactions

This compound is not only a reagent but also a versatile building block. It can be employed in Suzuki-Miyaura cross-coupling reactions to transfer the chiral allyl fragment to a variety of aryl or vinyl halides, enabling the rapid construction of libraries of enantioenriched compounds for medicinal chemistry structure-activity relationship (SAR) studies [4].

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